molecular formula C12H8F3N3O B8443621 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile

Cat. No. B8443621
M. Wt: 267.21 g/mol
InChI Key: KFACZOHOBLOQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile is a useful research compound. Its molecular formula is C12H8F3N3O and its molecular weight is 267.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Methyl-imidazol-1-yl)-5-trifluoromethoxy benzonitrile

Molecular Formula

C12H8F3N3O

Molecular Weight

267.21 g/mol

IUPAC Name

2-(4-methylimidazol-1-yl)-5-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C12H8F3N3O/c1-8-6-18(7-17-8)11-3-2-10(4-9(11)5-16)19-12(13,14)15/h2-4,6-7H,1H3

InChI Key

KFACZOHOBLOQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)OC(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As described for example 84a, 2-fluoro-5-trifluoromethoxy-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 16 h at 90° C. Aqueous workup afforded a 3:1 mixture of the title compound and its regioisomer [2-(5-methyl-imidazol-1-yl)-5-trifluoromethoxy-benzonitrile] as a light brown viscous oil (yield: 100%). 1H-NMR (300 MHz, DMSO): δ=2.19 (s, 3H), 7.37 (s, 1H), 7.75-7.90 (m, 2H), 8.02 (s, 1H), 8.27 (d, J=2.7 Hz, 1H).
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2-(5-methyl-imidazol-1-yl)-5-trifluoromethoxy-benzonitrile
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Synthesis routes and methods II

Procedure details

In analogy to example 5a, 2-fluoro-5-trifluoromethoxy-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 16 h at 90° C. Aqueous workup afforded a 3:1 mixture of the title compound and its regioisomer [5-trifluoromethoxy-2-(5-methyl-imidazol-1-yl)-benzonitrile] as a light brown viscous oil (yield: 100%). 1H-NMR (300 MHz, DMSO): δ=2.19 (s, 3H), 7.37 (s, 1H), 7.75-7.90 (m, 2H), 8.02 (s, 1H), 8.27 (d, J=2.7 Hz, 1H).
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5-trifluoromethoxy-2-(5-methyl-imidazol-1-yl)-benzonitrile
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